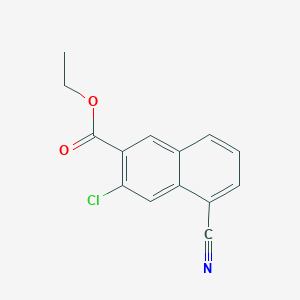
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro group, a cyano group, and an ester functional group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 3-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminonaphthalene.
Diazotization and Sandmeyer Reaction: The amino group is converted to a chloro group via diazotization followed by the Sandmeyer reaction, resulting in 3-chloronaphthalene.
Cyanation: The chloro group is substituted with a cyano group using a cyanating agent such as copper(I) cyanide.
Esterification: The resulting 3-chloro-5-cyanonaphthalene is esterified with ethyl chloroformate to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Hydrolysis: Formation of 3-chloro-5-cyanonaphthalene-2-carboxylic acid.
Reduction: Formation of 3-chloro-5-aminonaphthalene-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-chloro-5-nitronaphthalene-2-carboxylate
- Ethyl 3-bromo-5-cyanonaphthalene-2-carboxylate
- Ethyl 3-chloro-5-aminonaphthalene-2-carboxylate
Uniqueness
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano and an ester group on the naphthalene ring makes it a versatile intermediate for further chemical modifications.
Propiedades
Número CAS |
919994-88-0 |
|---|---|
Fórmula molecular |
C14H10ClNO2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-2-18-14(17)12-6-9-4-3-5-10(8-16)11(9)7-13(12)15/h3-7H,2H2,1H3 |
Clave InChI |
ZYPVJDNIRNIIEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
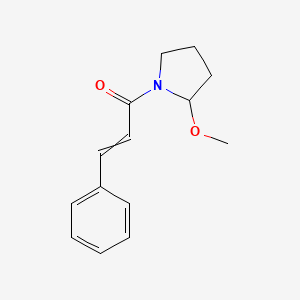
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
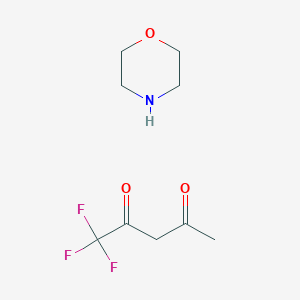
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
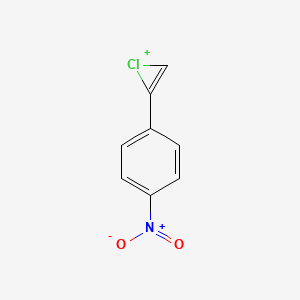
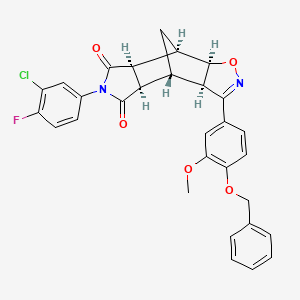
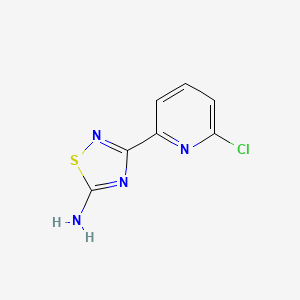
![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
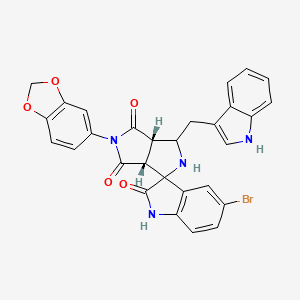
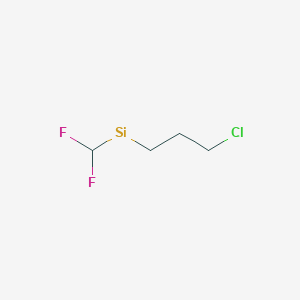

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
